molecular formula C18H15N3O4 B11129836 N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B11129836
M. Wt: 337.3 g/mol
InChI Key: HZWSOOKXMRNXLO-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a phthalazine derivative characterized by a 3-methyl-4-oxo-3,4-dihydrophthalazine core linked to a benzodioxolemethyl group via a carboxamide bridge.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C18H15N3O4/c1-21-18(23)13-5-3-2-4-12(13)16(20-21)17(22)19-9-11-6-7-14-15(8-11)25-10-24-14/h2-8H,9-10H2,1H3,(H,19,22)

InChI Key

HZWSOOKXMRNXLO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxole moiety followed by its attachment to the phthalazinecarboxamide core through a series of condensation and cyclization reactions. Key reagents used in these steps include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The benzodioxole moiety may enhance binding affinity and specificity, while the phthalazinecarboxamide core could contribute to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The phthalazine core distinguishes the target compound from analogs featuring triazole, oxadiazole, or tetrazine heterocycles. For example:

  • Triazole derivatives (e.g., 2-{[4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-benzodioxol-5-ylmethyl)acetamide, ): Exhibit planar triazole rings with sulfur bridges, enabling diverse hydrogen-bonding interactions.
  • Oxadiazole derivatives (e.g., N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, ): Incorporate sulfur and oxygen atoms, enhancing solubility and metabolic stability.
  • Tetrazine derivatives (e.g., TZ-6, ): Feature a fused imidazo-tetrazine system, known for DNA alkylation properties in anticancer agents.

Key Structural Differences :

Compound Class Heterocycle Functional Groups Potential Bioactivity
Phthalazine (Target) Phthalazine 3-Methyl-4-oxo, benzodioxolemethyl Hydrogen-bonding, π-π interactions
Triazole () 1,2,4-Triazole Phenoxymethyl, thioacetamide Antimicrobial, enzyme inhibition
Oxadiazole () 1,3,4-Oxadiazole Methoxyphenoxy, thioacetamide Antioxidant, anti-inflammatory
Tetrazine () Imidazo-tetrazine tert-Butyl carboxamide Antitumor (DNA alkylation)
Physicochemical Properties
  • Spectral Data :
    • NMR : Benzodioxole protons resonate at δ 6.7–6.9 ppm (aromatic), while phthalazine carbonyls appear near δ 160–170 ppm (¹³C). Triazole/oxadiazole analogs show distinct shifts for heterocyclic protons (δ 7.5–8.5 ppm).
    • MS : Molecular weights differ based on heterocycles (e.g., phthalazine core adds ~146 g/mol vs. triazole’s ~82 g/mol).

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H17N3O7SC_{18}H_{17}N_{3}O_{7}S with a molecular weight of 419.4 g/mol. The structure features a benzodioxole moiety, which is known for its diverse biological properties.

Anticancer Properties

Research indicates that compounds containing the benzodioxole structure exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzodioxole can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The anticancer activity is often attributed to the modulation of key oncogenes and tumor suppressor genes. For example, compounds have been shown to increase p53 expression while decreasing Bcl-2 expression, leading to enhanced apoptosis in cancer cells .

Antimicrobial Activity

Benzodioxole derivatives have also demonstrated antimicrobial properties against a range of pathogens. The structural features of these compounds contribute to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some studies suggest that benzodioxole compounds may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.

Data Table: Summary of Biological Activities

Activity Effect Mechanism Reference
AnticancerInhibits proliferationInduces apoptosis via p53/Bcl-2 modulation
AntimicrobialEffective against bacteria/fungiDisrupts cell membranes or inhibits enzymes
Anti-inflammatoryReduces inflammationModulates inflammatory cytokines

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of benzodioxole derivatives on T47D breast cancer cells, revealing significant antiproliferative effects with IC50 values indicating potency in inducing apoptosis .
  • Antimicrobial Evaluation : Another study evaluated various benzodioxole derivatives against common bacterial strains, demonstrating effective inhibition at low concentrations, suggesting potential for development as antimicrobial agents .

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